

Chemical and physical properties of L-Ascorbic acid-13C-1.

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Compound of Interest

Compound Name: *L-Ascorbic acid-13C-1*

Cat. No.: *B583511*

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An In-depth Technical Guide to **L-Ascorbic acid-13C-1**

Introduction

L-Ascorbic acid-1-13C is a stable, isotopically labeled form of L-Ascorbic acid (Vitamin C), where the carbon atom at the C-1 position is replaced by a 13C isotope. This labeling provides a distinct mass shift (M+1), making it an invaluable tool for a variety of research applications, particularly as a tracer in metabolic flux analysis and as an internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[1][2] Its chemical and biological properties are nearly identical to its unlabeled counterpart, allowing it to be used to study the absorption, distribution, metabolism, and excretion (ADME) of Vitamin C with high precision.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and relevant biological pathways.

Chemical and Physical Properties

The fundamental properties of **L-Ascorbic acid-13C-1** are summarized below. These characteristics are critical for its application in experimental settings, ensuring accurate preparation of standards, proper storage, and effective use in analytical methodologies. The data presented is compiled from various suppliers and chemical databases.

General Properties

Property	Value	Source(s)
Appearance	White to beige powder	[1]
Melting Point	~193 °C (decomposes)	[1]
Isotopic Purity	99 atom % ¹³ C	[1]
Chemical Purity	≥98%	[5][6]
Storage	Store refrigerated (+2°C to +8°C), protected from moisture and light	[5][6]

Identifiers and Molecular Characteristics

Property	Value	Source(s)
Molecular Formula	C ₅ ¹³ CH ₈ O ₆	[5]
Molecular Weight	177.12 g/mol	[5][7]
Exact Mass	177.03544281 Da	[7]
CAS Number	178101-88-7	[5][6]
InChI Key	CIWBSHSHKHKDKBQ-HYAXHRHPSA-N	[1][7]
SMILES String	OC--INVALID-LINK-- [C@H]1O--INVALID-LINK-- C(O)=C1O	[1]

Computed Physicochemical Properties

Property	Value	Source(s)
XLogP3	-1.6	[7]
Hydrogen Bond Donors	4	[5]
Hydrogen Bond Acceptors	6	[5]
Rotatable Bonds	2	[5]
Topological Polar Surface Area	107 Å ²	[7]

Experimental Protocols

Characterization and quantification of **L-Ascorbic acid-13C-1** rely on standard analytical techniques that can differentiate based on mass or nuclear spin.[8]

Mass Spectrometry (MS) for Isotopic Enrichment and Quantification

Mass spectrometry is a primary technique for verifying the isotopic labeling and for using the compound as an internal standard.

- Objective: To confirm the M+1 mass shift and determine the isotopic purity of **L-Ascorbic acid-13C-1**.
- Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS, GC-MS).
- Methodology:
 - Sample Preparation: Prepare a standard solution of **L-Ascorbic acid-13C-1** (e.g., 1 mg/mL) in a suitable solvent such as deionized water or a mobile phase compatible with the chromatographic method. Unlabeled L-Ascorbic acid should be prepared as a reference standard.
 - Chromatography (Optional but Recommended): Use a suitable liquid chromatography (LC) or gas chromatography (GC) method to separate the analyte from any potential impurities before it enters the mass spectrometer.

- Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate molecular ions while minimizing fragmentation.
- Mass Analysis: Acquire the mass spectrum in full scan mode. The unlabeled L-Ascorbic acid will show a molecular ion peak at $m/z \approx 176.12$. **L-Ascorbic acid-13C-1** will show a corresponding peak at $m/z \approx 177.12$.
- Data Interpretation: The relative intensities of the peaks at m/z 177.12 and 176.12 in the labeled sample are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

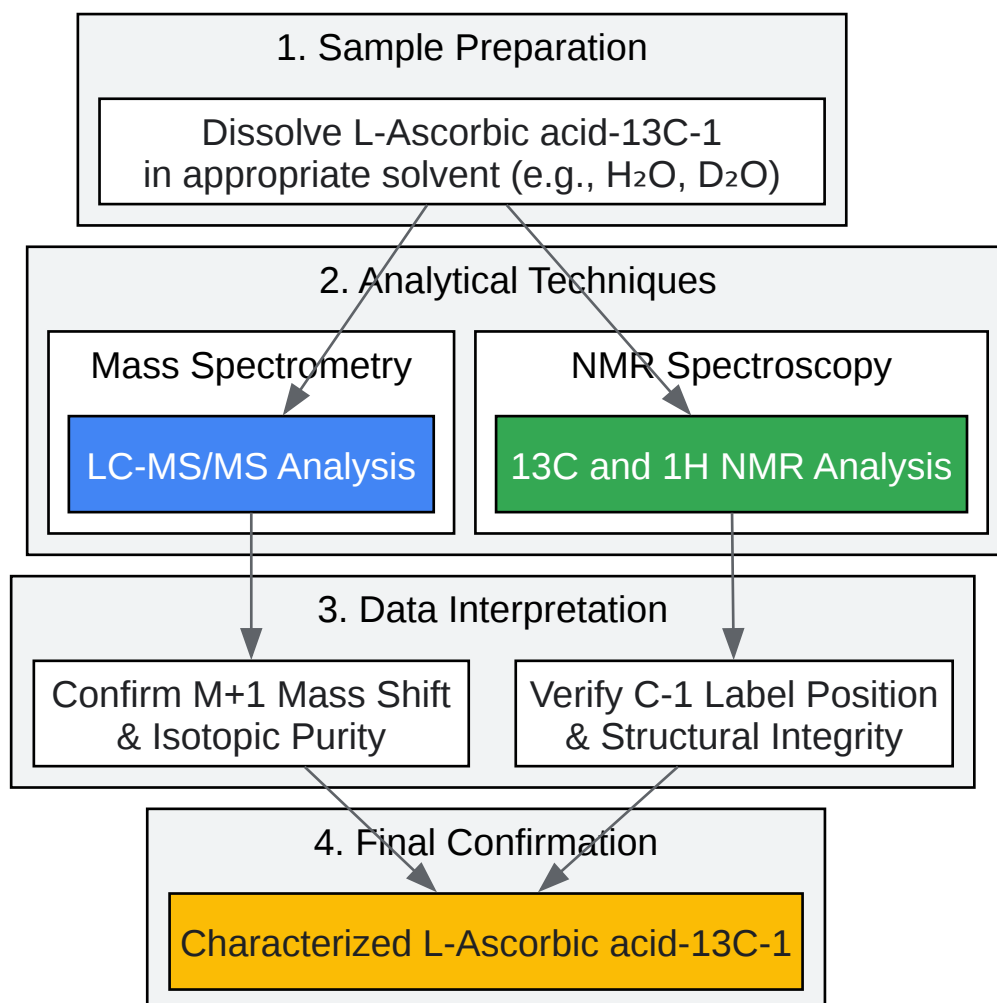
NMR spectroscopy is used to confirm the position of the ^{13}C label within the molecular structure.

- Objective: To verify that the ^{13}C isotope is located specifically at the C-1 position.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Methodology:
 - Sample Preparation: Dissolve a sufficient amount of the sample (e.g., 3-5 mg) in a deuterated solvent such as DMSO- d_6 or D_2O .^[9]
 - Acquisition of ^{13}C NMR Spectrum: Acquire a proton-decoupled ^{13}C NMR spectrum. For **L-Ascorbic acid-13C-1**, the signal corresponding to the C-1 carbon will be significantly enhanced in intensity compared to the other carbon signals due to the high (99%) abundance of ^{13}C at this position.
 - Acquisition of ^1H NMR Spectrum: Acquire a standard ^1H NMR spectrum. The coupling patterns of protons adjacent to the C-1 position may be altered due to the presence of the ^{13}C nucleus (^1H - ^{13}C coupling), providing further structural confirmation.
 - Data Analysis: Compare the acquired spectra with reference spectra of unlabeled L-Ascorbic acid. The enhanced signal in the ^{13}C spectrum at the chemical shift corresponding to the C-1 carbonyl carbon confirms the labeling position.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of an isotopically labeled compound like **L-Ascorbic acid-13C-1**.



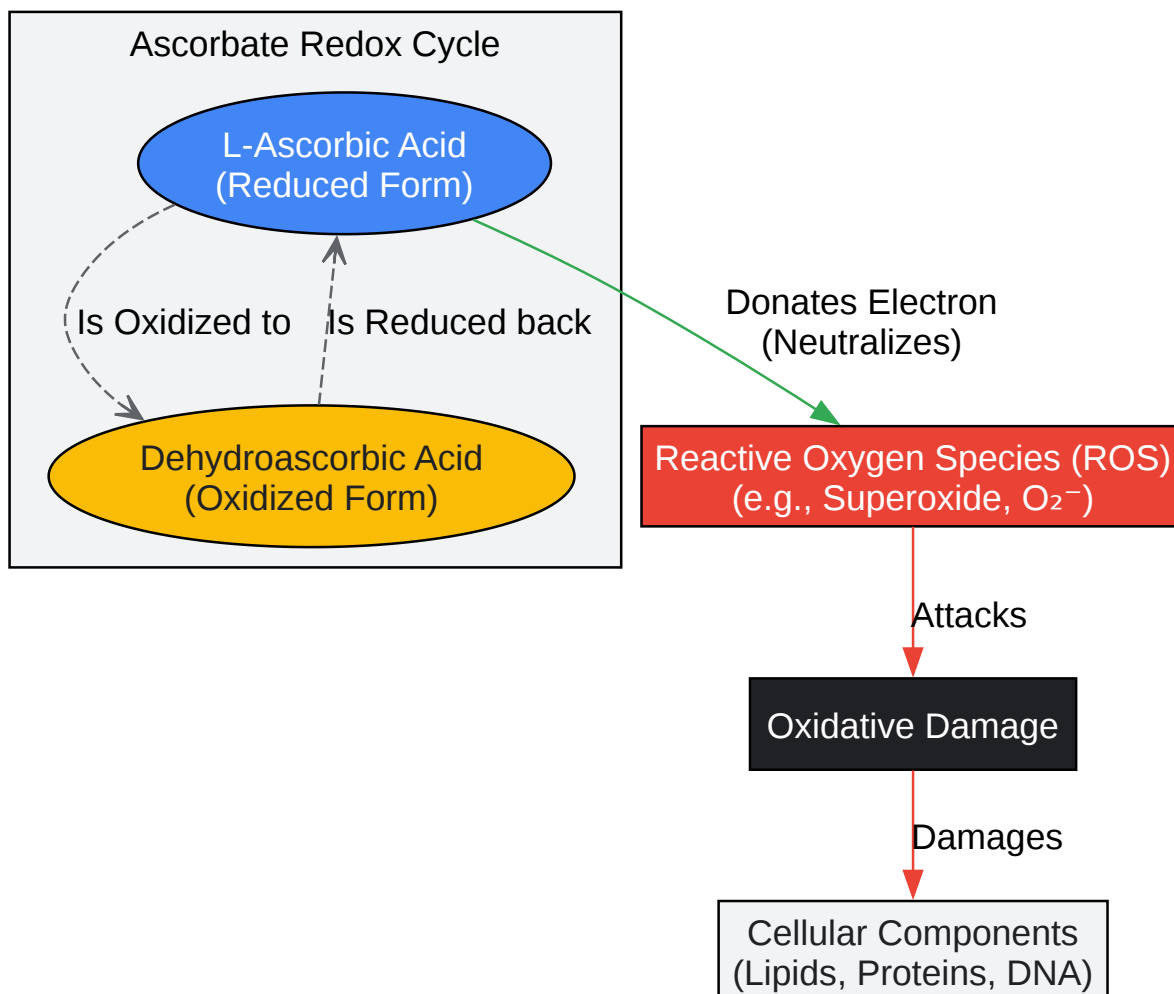
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Caption: Workflow for the characterization of **L-Ascorbic acid-13C-1**.

Biological Role as an Antioxidant

L-Ascorbic acid is a potent endogenous antioxidant.[2] It functions as an electron donor to neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative

damage.[10]



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Caption: Role of L-Ascorbic acid in neutralizing reactive oxygen species.

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